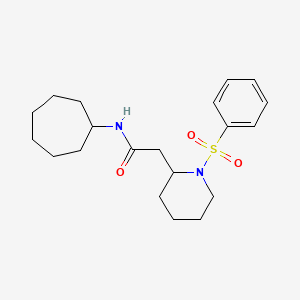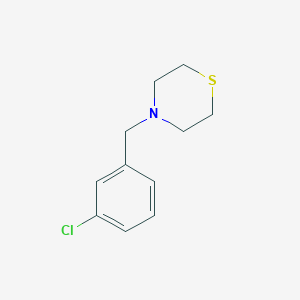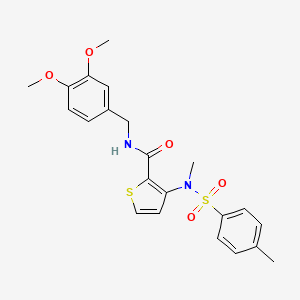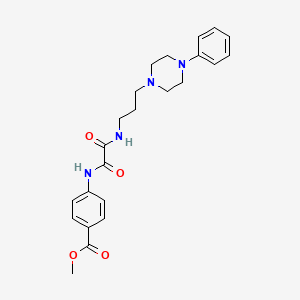
N-cycloheptyl-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Applications De Recherche Scientifique
Anticancer Applications
Piperidine derivatives, including our compound of interest, have shown promise in anticancer therapy. They can inhibit the signaling pathways of cancer cells, leading to reduced proliferation and migration. For example, derivatives have been found to significantly inhibit EGFR signaling in human lung cancer cells . This is achieved by decreasing the phosphorylation of key proteins involved in cell growth and survival, such as EGFR, ERK, and Akt .
Antimicrobial Activity
The piperidine nucleus is a common feature in many antimicrobial agents. Compounds with this moiety have been utilized to combat a range of microbial infections. The structural flexibility of piperidine allows for the synthesis of diverse derivatives with potential use in treating bacterial, viral, and fungal infections .
Analgesic Properties
Piperidine derivatives are also known for their analgesic effects. They can interact with various receptors in the nervous system to alleviate pain. This makes them valuable in the development of new painkillers, especially for chronic pain management .
Anti-Inflammatory Effects
The anti-inflammatory properties of piperidine derivatives stem from their ability to modulate the body’s inflammatory response. This is particularly useful in the treatment of chronic inflammatory diseases, such as arthritis .
Neuroprotective and Anti-Alzheimer’s Activity
Piperidine derivatives can have neuroprotective effects, which are beneficial in the treatment of neurodegenerative diseases like Alzheimer’s. They may help in preventing the degradation of neuronal cells and improving cognitive functions .
Antipsychotic and Antidepressant Uses
These compounds have been used in the treatment of various psychiatric disorders, including depression and schizophrenia. They can modulate neurotransmitter systems in the brain, which is key to their therapeutic effect .
Anticoagulant Properties
Piperidine derivatives can also serve as anticoagulants, preventing blood clots and thereby reducing the risk of stroke and heart attack. This application is particularly important for patients with cardiovascular diseases .
Mécanisme D'action
N-cycloheptyl-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide has been shown to significantly inhibit EGFR signaling in human lung cancer cells, as evidenced by decreased phosphorylation of EGFR, ERK, and Akt . It also attenuated EGF-induced cell proliferation and migration in a dose-dependent manner . Furthermore, it was demonstrated that this compound inhibited the T790M mutation in NCI-H1975 cells and potentiated the effect of gefitinib against resistant cells .
Propriétés
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-cycloheptylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3S/c23-20(21-17-10-4-1-2-5-11-17)16-18-12-8-9-15-22(18)26(24,25)19-13-6-3-7-14-19/h3,6-7,13-14,17-18H,1-2,4-5,8-12,15-16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIWCPXIXLVTJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-4-yl)acetate](/img/structure/B2585116.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-ethylphenyl)oxamide](/img/structure/B2585119.png)

![(Z)-2-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enenitrile](/img/structure/B2585122.png)
![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2585124.png)
![3-{3-methoxy-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2585126.png)
![6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole hydrochloride](/img/structure/B2585129.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2585134.png)

![6-Benzyl-7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2585136.png)
![2-(4-methoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2585137.png)
![N-(3-chlorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2585138.png)
